4-Methyl-5-(6-((3-methylbenzyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)thiazole
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Overview
Description
3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRIDAZINE is a complex heterocyclic compound that incorporates thiophene, thiazole, and pyridazine moieties. These structural features endow the compound with unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRIDAZINE typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Formation of the Thiazole Ring: This can be achieved through the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Thiophene Moiety: This step often involves the use of thiophene-2-carboxaldehyde in a condensation reaction.
Construction of the Pyridazine Ring: This can be synthesized via the reaction of hydrazine derivatives with 1,4-diketones.
Final Coupling: The final step involves coupling the thiazole and pyridazine intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRIDAZINE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRIDAZINE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRIDAZINE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tiquizium Bromide: Another thiophene-containing compound with antispasmodic properties.
Dorzolamide: A thiophene derivative used as a carbonic anhydrase inhibitor in the treatment of glaucoma.
Uniqueness
3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRIDAZINE is unique due to its combination of thiophene, thiazole, and pyridazine rings, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C20H17N3S3 |
---|---|
Molecular Weight |
395.6 g/mol |
IUPAC Name |
4-methyl-5-[6-[(3-methylphenyl)methylsulfanyl]pyridazin-3-yl]-2-thiophen-2-yl-1,3-thiazole |
InChI |
InChI=1S/C20H17N3S3/c1-13-5-3-6-15(11-13)12-25-18-9-8-16(22-23-18)19-14(2)21-20(26-19)17-7-4-10-24-17/h3-11H,12H2,1-2H3 |
InChI Key |
WJELKSISQMTOKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CS4)C |
Origin of Product |
United States |
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